4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
The compound you mentioned contains a 1,2,4-triazole ring. Triazole derivatives are known to have a wide range of biological activities . They are used for their binding affinity with various cytochrome P 450 (CYP) proteins . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using techniques like X-ray crystallography , NMR spectroscopy , and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For example, some complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways .
Pharmacokinetics
The cytotoxic activities of similar 1,2,4-triazole derivatives against cancer cell lines suggest that these compounds may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5OS/c1-17-13(15-11-16-17)10-18-4-2-3-12(9-18)14(20)19-5-7-21-8-6-19/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWVHFOXIOXCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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